![molecular formula C23H19N3O4S B4898142 N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B4898142.png)
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide, commonly known as BAY-36-7620, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic effects. BAY-36-7620 belongs to the class of compounds known as benzothiazoles, which have been shown to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用机制
The exact mechanism of action of BAY-36-7620 is not fully understood, but it is believed to involve the modulation of several key cellular pathways. One proposed mechanism is that BAY-36-7620 can inhibit the activity of glycogen synthase kinase-3 beta (GSK-3β), an enzyme that is involved in the regulation of several cellular processes, including neuronal survival, inflammation, and apoptosis. By inhibiting GSK-3β, BAY-36-7620 may be able to protect neurons from damage and promote their survival.
Biochemical and Physiological Effects:
BAY-36-7620 has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-oxidant, and neuroprotective properties. In vitro studies have demonstrated that BAY-36-7620 can inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of several neurological disorders. Additionally, BAY-36-7620 has been shown to reduce oxidative stress and protect neurons from damage caused by reactive oxygen species (ROS).
实验室实验的优点和局限性
One of the main advantages of BAY-36-7620 is its potential therapeutic value in the treatment of neurological disorders. Additionally, BAY-36-7620 is relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one limitation of BAY-36-7620 is its limited solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for the study of BAY-36-7620, including further elucidation of its mechanism of action, optimization of its pharmacokinetic properties, and evaluation of its efficacy in animal models of neurological disorders. Additionally, the development of more potent and selective derivatives of BAY-36-7620 may lead to the discovery of new therapeutic agents for the treatment of neurological disorders.
合成方法
The synthesis of BAY-36-7620 involves several steps, starting with the reaction of 2-amino-5-methylbenzothiazole with 2-bromo-4-ethoxy-3-nitrobenzoyl chloride in the presence of a base, such as triethylamine. The resulting intermediate is then subjected to a reduction reaction using a reducing agent, such as sodium borohydride, to yield the final product.
科学研究应用
BAY-36-7620 has been extensively studied for its potential therapeutic effects, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Several studies have shown that BAY-36-7620 can inhibit the aggregation of amyloid-beta peptides, which are believed to play a key role in the development of Alzheimer's disease. Additionally, BAY-36-7620 has been shown to protect dopaminergic neurons from oxidative stress and neuroinflammation, which are implicated in the pathogenesis of Parkinson's disease.
属性
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O4S/c1-3-30-20-11-10-15(13-19(20)26(28)29)22(27)24-18-12-16(9-8-14(18)2)23-25-17-6-4-5-7-21(17)31-23/h4-13H,3H2,1-2H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNOMZQVFQXECBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxy-3-nitrobenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

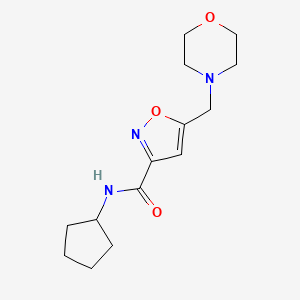
![N-methyl-2-(phenoxymethyl)-N-[2-(1-pyrrolidinyl)ethyl]-1,3-oxazole-4-carboxamide](/img/structure/B4898070.png)
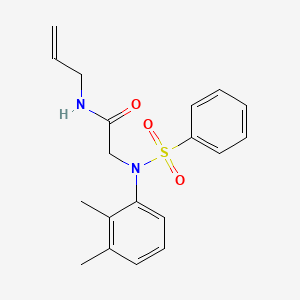
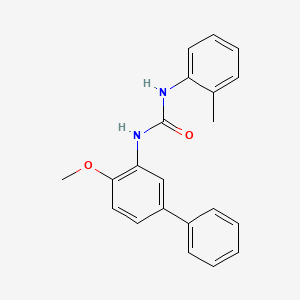
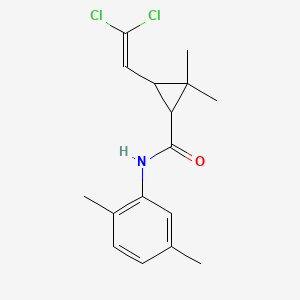

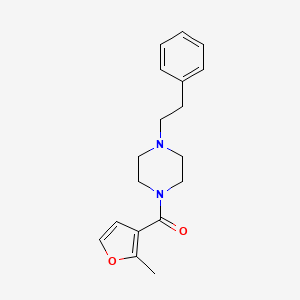
![1-(4-bromophenyl)-3-[4-(2-hydroxyethyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4898104.png)
![3,6-dichloro-N-[2-chloro-5-(trifluoromethyl)phenyl]-1-benzothiophene-2-carboxamide](/img/structure/B4898122.png)
![3-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-1-methyl-1H-indole](/img/structure/B4898134.png)
![4-{4-[(3,4-dichlorobenzyl)oxy]benzylidene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4898145.png)

![diallyl 4-[4-(methoxycarbonyl)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4898151.png)
![2-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazole hydrobromide](/img/structure/B4898155.png)